3,3'-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol] 3,3'-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol]
Brand Name: Vulcanchem
CAS No.:
VCID: VC16096389
InChI: InChI=1S/C34H32Cl4N4O2/c35-21-1-5-31-27(13-21)28-14-22(36)2-6-32(28)41(31)19-25(43)17-39-9-11-40(12-10-39)18-26(44)20-42-33-7-3-23(37)15-29(33)30-16-24(38)4-8-34(30)42/h1-8,13-16,25-26,43-44H,9-12,17-20H2
SMILES:
Molecular Formula: C34H32Cl4N4O2
Molecular Weight: 670.4 g/mol

3,3'-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol]

CAS No.:

Cat. No.: VC16096389

Molecular Formula: C34H32Cl4N4O2

Molecular Weight: 670.4 g/mol

* For research use only. Not for human or veterinary use.

3,3'-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol] -

Specification

Molecular Formula C34H32Cl4N4O2
Molecular Weight 670.4 g/mol
IUPAC Name 1-(3,6-dichlorocarbazol-9-yl)-3-[4-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol
Standard InChI InChI=1S/C34H32Cl4N4O2/c35-21-1-5-31-27(13-21)28-14-22(36)2-6-32(28)41(31)19-25(43)17-39-9-11-40(12-10-39)18-26(44)20-42-33-7-3-23(37)15-29(33)30-16-24(38)4-8-34(30)42/h1-8,13-16,25-26,43-44H,9-12,17-20H2
Standard InChI Key GGRFXCGOSHLLEF-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)CC(CN5C6=C(C=C(C=C6)Cl)C7=C5C=CC(=C7)Cl)O

Introduction

3,3'-Piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol] is a complex organic compound featuring a piperazine core linked to two 3,6-dichloro-9H-carbazole moieties through propan-2-ol groups. This compound is notable for its potential applications in pharmaceuticals and materials science due to the presence of both piperazine and carbazole functionalities, which are known for their diverse pharmacological properties .

Synthesis and Characterization

The synthesis of 3,3'-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol] typically involves multi-step organic synthesis techniques. Key methods may include the reaction of piperazine with appropriate carbazole derivatives under controlled conditions such as temperature and solvent choice to optimize yield and minimize side products. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compound.

Potential Applications

This compound is primarily categorized under pharmaceuticals and personal care products (PPCPs), which are increasingly scrutinized for their environmental impact due to their persistence in ecosystems. The presence of dichloro groups on the carbazole ring enhances its electronic properties, potentially influencing its biological activity and reactivity. Thus, it holds promise for applications in medicinal chemistry and material science.

Potential Applications Table

Application AreaDescription
PharmaceuticalsPotential pharmacological effects due to piperazine and carbazole moieties
Materials ScienceEnhanced electronic properties due to dichloro groups on carbazole rings

Chemical Reactivity

The chemical reactivity of 3,3'-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol] includes potential electrophilic aromatic substitutions due to the presence of chlorine atoms on the carbazole rings. Additionally, the hydroxyl groups on the propan-2-ol moieties may participate in dehydration reactions or form esters under acidic conditions. Reactions involving this compound can be influenced by factors such as solvent polarity and temperature.

Biological Activity

The biological activity of this compound may be significant due to the presence of the carbazole moiety, which has been associated with various pharmacological effects. Compounds with similar structures have shown diverse biological activities, suggesting potential therapeutic applications.

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